molecular formula C19H14N4O6 B12919847 4-Pyrimidinecarboxylic acid, 2,6-bis(4-nitrophenyl)-, ethyl ester CAS No. 62235-62-5

4-Pyrimidinecarboxylic acid, 2,6-bis(4-nitrophenyl)-, ethyl ester

Katalognummer: B12919847
CAS-Nummer: 62235-62-5
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: TZNCOOFCFZPXHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a pyrimidine ring, with an ethyl ester group at the 4-position. The presence of nitro groups and the pyrimidine core makes this compound of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine core can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2,6-bis(4-aminophenyl)pyrimidine-4-carboxylate: Similar structure but with amino groups instead of nitro groups.

    Ethyl 2,6-bis(4-methoxyphenyl)pyrimidine-4-carboxylate: Contains methoxy groups instead of nitro groups.

    Ethyl 2,6-bis(4-chlorophenyl)pyrimidine-4-carboxylate: Contains chloro groups instead of nitro groups

Uniqueness

Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups can participate in redox reactions, making this compound valuable in various research applications .

Eigenschaften

CAS-Nummer

62235-62-5

Molekularformel

C19H14N4O6

Molekulargewicht

394.3 g/mol

IUPAC-Name

ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14N4O6/c1-2-29-19(24)17-11-16(12-3-7-14(8-4-12)22(25)26)20-18(21-17)13-5-9-15(10-6-13)23(27)28/h3-11H,2H2,1H3

InChI-Schlüssel

TZNCOOFCFZPXHC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.